Sigma-1 Receptor Affinity Retained with 3-Bromo Orientation vs. Regioisomeric Shifts
In the piperidinyl methanone series described in WO2018153545, compounds bearing a 3-bromopyridin-2-yloxy moiety (the exact substitution pattern of 1448134-57-3) retained potent sigma-1 receptor binding, whereas the corresponding 5-bromopyridin-2-yl regioisomer exhibited a >10-fold loss in binding affinity. While the patent does not disclose the exact Ki value for 1448134-57-3, structure-activity relationship (SAR) data for directly analogous compounds demonstrate that the 3-bromo configuration is a critical determinant of high-affinity sigma-1 engagement [1]. This makes 1448134-57-3 the precise scaffold required to maintain the desired receptor interaction, unlike its 5-bromo or des-bromo counterparts.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Retains high-affinity sigma-1 binding (exact Ki not disclosed for this compound, SAR trend from class) |
| Comparator Or Baseline | 5-bromopyridin-2-yl regioisomer |
| Quantified Difference | >10-fold reduction in binding affinity for the regioisomer relative to 3-bromo scaffolds in the same series |
| Conditions | Radioligand displacement assay using sigma-1 receptor membranes (as described in WO2018153545) |
Why This Matters
For researchers validating sigma-1 mediated pathways, using the 5-bromo analog would result in significantly weaker target engagement, potentially leading to false-negative conclusions in functional assays.
- [1] WO2018153545A1 - PIPERIDINE METHANONE DERIVATIVES HAVING MULTIMODAL ACTIVITY AGAINST PAIN. View Source
